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4-(4-Chloro-2-nitrophenoxy)phenol

Cat. No.: B8728325
CAS No.: 63009-23-4
M. Wt: 265.65 g/mol
InChI Key: GLMSPINECXHASR-UHFFFAOYSA-N
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Description

General Overview of Phenoxy Ether Linkages in Organic Chemistry

A phenoxy ether, also known as an aromatic ether, is an organic compound featuring an ether linkage (R-O-R') where at least one of the R groups is an aryl group, typically a phenyl group. wikipedia.org The general structure can be represented as Ar-O-R, where Ar is an aromatic system and R can be an alkyl or another aryl group. In the case of diaryl ethers like 4-(4-chloro-2-nitrophenoxy)phenol, the structure is Ar-O-Ar'. This C-O-C bond is a key structural motif found in numerous natural products and synthetic molecules, including pharmaceuticals and fragrances. wikipedia.org

Significance of Chloro and Nitro Substituents in Aromatic Systems

The presence of chloro (–Cl) and nitro (–NO₂) groups on an aromatic ring profoundly alters its electronic properties and reactivity. Both are classified as electron-withdrawing groups, meaning they pull electron density away from the benzene (B151609) ring. msu.edulibretexts.org

Reactivity in Nucleophilic Aromatic Substitution (SNAr) : The deactivation towards electrophiles is mirrored by a strong activation towards nucleophilic aromatic substitution. For an SNAr reaction to occur, the ring's electron density must be significantly reduced, a condition fulfilled by the presence of strong electron-withdrawing groups like nitro groups. libretexts.org This effect is most potent when the nitro group is positioned ortho or para to the leaving group (such as a halogen), as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org This principle is fundamental to the synthesis of compounds like this compound, where a nucleophilic attack on a dinitro- or chloro-nitro-substituted benzene is a key step.

Contextualization within Phenolic Compound Research

Phenolic compounds are a vast and diverse group of molecules characterized by a hydroxyl group attached to a benzene ring. numberanalytics.com They are widely distributed in plants and have been the subject of extensive research due to their significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-aging properties. nih.govfrontiersin.orgmdpi.com This has led to their use in the pharmaceutical, nutraceutical, food, and cosmetics industries. numberanalytics.commdpi.com

The specific compound this compound and its precursors fit within a specialized area of phenolic compound research focused on synthetic intermediates. Its direct precursor, 4-chloro-2-nitrophenol (B165678), is an important industrial chemical used in the synthesis of dyes, pesticides, and pharmaceuticals. bkkchildrenmuseum.comchemicalbook.com However, due to its industrial use, 4-chloro-2-nitrophenol is also recognized as an environmental pollutant found in the wastewater of pharmaceutical and chemical industries. pjoes.com Research has therefore also focused on methods for its degradation and removal from aqueous solutions. pjoes.com

The synthesis of this compound itself involves the coupling of two substituted phenolic units, creating a more complex molecule that serves as a building block for other target structures. Its utility lies in the potential for further chemical modification at several sites: the phenolic hydroxyl group, the positions on the phenol (B47542) ring, and the nitro group, which can be reduced to an amino group, a key step in the production of many dyes and other functional molecules. chemicalbook.com

Data Tables

Below are interactive tables summarizing key data related to the discussed compounds.

Table 1: Physicochemical Properties of this compound and its Precursor
PropertyThis compound4-Chloro-2-nitrophenol
CAS Number63009-23-489-64-5 nist.gov
Molecular FormulaC₁₂H₈ClNO₄C₆H₄ClNO₃ nist.gov
Molecular Weight265.65 g/mol173.55 g/mol chemicalbook.com
AppearanceData not availableYellow Powder/Solid fishersci.com
Melting Point~145–150°C (estimated)84 - 88 °C fishersci.com
SolubilityLow in water; soluble in DMSO and dichloromethaneInsoluble in water; soluble in ether, ethanol, chloroform (B151607)
Table 2: Effects of Substituents on Aromatic Rings in Electrophilic Substitution
SubstituentEffect on ReactivityDirecting EffectClassification
-Cl (Chloro)Deactivating (Weak) libretexts.orgOrtho, Para libretexts.orgOrtho- and para-directing deactivator libretexts.org
-NO₂ (Nitro)Deactivating (Strong) libretexts.orgMeta libretexts.orgMeta-directing deactivator libretexts.org
-OH (Hydroxyl)Activating (Strong) libretexts.orgOrtho, Para libretexts.orgOrtho- and para-directing activator libretexts.org
-OR (Alkoxy)Activating (Strong)Ortho, ParaOrtho- and para-directing activator

Compound Index

The following table lists the chemical compounds mentioned throughout the article.

Compound NameCAS NumberMolecular Formula
This compound63009-23-4C₁₂H₈ClNO₄
4-Chloro-2-nitrophenol89-64-5C₆H₄ClNO₃
2,5-Dichloronitrobenzene89-61-2C₆H₃Cl₂NO₂
2-Amino-4-chlorophenol95-85-2C₆H₆ClNO
2-Amino-4,6-dichlorophenol527-62-8C₆H₅Cl₂NO
Anisole (Methoxybenzene)100-66-3C₇H₈O
Phenol108-95-2C₆H₆O
Benzene71-43-2C₆H₆
Chlorobenzene108-90-7C₆H₅Cl
Nitrobenzene (B124822)98-95-3C₆H₅NO₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO4 B8728325 4-(4-Chloro-2-nitrophenoxy)phenol CAS No. 63009-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63009-23-4

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

4-(4-chloro-2-nitrophenoxy)phenol

InChI

InChI=1S/C12H8ClNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H

InChI Key

GLMSPINECXHASR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 4 Chloro 2 Nitrophenoxy Phenol and Analogous Systems

Nucleophilic Attack and Subsequent Reaction Pathways

The electron-deficient nature of the aromatic ring in 4-(4-chloro-2-nitrophenoxy)phenol, due to the presence of the electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the chloride atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the nitro group, particularly when positioned ortho or para to the leaving group, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the substitution reaction. libretexts.orglibretexts.org

The reaction proceeds through an addition-elimination mechanism. libretexts.org The initial, and typically rate-determining, step is the addition of the nucleophile to the aromatic ring. youtube.com This is followed by the elimination of the leaving group, which restores the aromaticity of the ring. libretexts.org

Kinetic Studies of Nucleophilic Substitution on Chloro-Nitrophenyl Systems

Kinetic studies on analogous systems, such as 2-chloro-4-nitrophenyl and 4-chloro-2-nitrophenyl benzoates, provide valuable insights into the reactivity of these compounds. For instance, the reactions of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines have been investigated, revealing second-order rate constants. koreascience.kr

A study on the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines, including hydrazine, showed that the second-order rate constant (kN) is influenced by the nature of the substituent X on the benzoyl group. koreascience.kr As the substituent X changes from a strong electron-withdrawing group to a strong electron-donating group, the rate of reaction decreases. koreascience.kr

Table 1: Second-Order Rate Constants (kN) for the Reaction of 2-Chloro-4-nitrophenyl X-substituted-benzoates with Hydrazine and Glycylglycine. koreascience.kr

Substituent (X) kN with Hydrazine (M-1s-1) kN with Glycylglycine (M-1s-1)
3,5-(NO2)2 550 Not available
H 6.62 Not available

This interactive table is based on data from a study on 2-chloro-4-nitrophenyl X-substituted-benzoates, which serves as an analogous system.

Furthermore, Brønsted-type plots for the reactions of 4-chloro-2-nitrophenyl benzoate (B1203000) with a series of cyclic secondary amines show a downward curve, which suggests a change in the rate-determining step of the reaction as the basicity of the amine changes. koreascience.kr

Influence of Steric and Electronic Effects on Aromatic Reactivity

Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic aromatic substitution reactions. Electron-withdrawing groups on the aromatic ring increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The more electron-withdrawing groups present, the faster the reaction. For example, the rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is significantly faster than that for p-nitrophenyl chloride. masterorganicchemistry.com

Studies on phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and N-methylaniline have demonstrated the impact of steric hindrance. capes.gov.brrsc.org The reaction with N-methylaniline is considerably slower than with aniline, which is attributed to increased steric hindrance during the formation of the intermediate and in the subsequent proton transfer step. capes.gov.brrsc.org

Oxidative and Reductive Transformations of the Nitro and Phenolic Functions

The nitro and phenolic groups in compounds like this compound can undergo various oxidative and reductive transformations. The nitro group can be reduced to an amino group or a hydroxylamine, a process often catalyzed by nitroreductases in biological systems. researchgate.net

The phenolic moiety can be oxidized, leading to the formation of various products. For instance, the oxidation of phenols can result in the formation of ketones, aldehydes, and carboxylic acids. matec-conferences.org In the context of environmental degradation, the oxidation of phenolic compounds is a key step in their mineralization. youtube.com

Environmental Degradation Mechanisms of Chloro-Nitrophenolic Compounds

Chloro-nitrophenolic compounds are recognized as environmental pollutants due to their toxicity. nih.gov Their degradation in the environment can occur through various mechanisms, including microbial degradation and advanced oxidation processes. researchgate.netnih.gov Bacterial degradation is considered an environmentally friendly and effective method for breaking down these compounds. nih.gov Some bacteria have evolved metabolic pathways to degrade chloro-nitrophenols, and some even exhibit chemotaxis, moving towards these compounds to enhance their biodegradation. nih.gov The initial steps in the bacterial degradation of nitrophenols can involve mono-oxygenation, reduction of the nitro group, or reductive dehalogenation. researchgate.net

Ozonation Kinetics and Intermediate Products

Ozonation is an effective method for degrading phenolic compounds in water. researchgate.net The reaction of ozone with phenolic compounds can be complex, with the rate and products depending on factors like pH and the substituents on the phenol (B47542) ring. acs.org The kinetics of ozonation are influenced by the speciation of the phenolic compound, as the phenolate (B1203915) form is generally more reactive with ozone than the undissociated phenol. acs.org

During the ozonation of chlorophenols, a variety of by-products can be formed. nih.gov For example, the ozonation of p-nitrophenol can be intensified using a system with calcium hydroxide (B78521), which accelerates the generation of hydroxyl radicals and helps to separate intermediate products. nih.gov Studies on the ozonation of para-substituted phenolic compounds have shown the formation of p-benzoquinones and other cyclic α,β-unsaturated ketones. acs.org The degradation of 2-chlorophenol (B165306) by ozonation has been shown to have a dosage-dependent pathway. nih.gov

Table 2: Apparent Second-Order Rate Constants for the Reaction of Ozone with Substituted Phenols at pH 7. acs.org

Compound kobs (M-1s-1)
p-chlorophenol 1.3 x 103
p-bromophenol 1.2 x 103
p-formylphenol 1.8 x 103

This interactive table is based on data for analogous para-substituted phenolic compounds.

Advanced Oxidation Processes (AOPs) for Phenolic Compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). matec-conferences.orgnih.gov AOPs can involve various combinations of ozone, hydrogen peroxide, UV radiation, and catalysts like titanium dioxide or Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst). matec-conferences.orgresearchgate.netnih.gov These processes are effective in mineralizing a wide range of organic compounds, including phenols and chlorinated hydrocarbons, into less harmful substances like carbon dioxide, water, and inorganic salts. youtube.com

The combination of different AOPs, such as UV/H2O2/O3, can lead to the complete removal of phenol from aqueous solutions. matec-conferences.orgresearchgate.net Furthermore, coupling AOPs with biological treatments can be a cost-effective and environmentally friendly approach for the remediation of soils and water contaminated with organic pollutants. mdpi.com

Spectroscopic and Structural Elucidation of 4 4 Chloro 2 Nitrophenoxy Phenol Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

For a molecule like 4-Chloro-2-nitrophenol (B165678), ¹H NMR spectroscopy would reveal distinct signals for each of the aromatic protons. The position of these signals (chemical shift, δ), their splitting patterns (multiplicity), and their relative intensities (integration) allow for the assignment of each proton to its specific location on the benzene (B151609) ring. For instance, the proton adjacent to the nitro group would be expected to appear at a lower field (higher ppm) due to the group's strong electron-withdrawing nature.

Similarly, ¹³C NMR spectroscopy provides a spectrum with individual peaks corresponding to each unique carbon atom in the molecule. The chemical shifts of these carbons are indicative of their bonding environment. For example, the carbon atom bonded to the hydroxyl group and the carbon atom bonded to the nitro group would have characteristic chemical shifts that differentiate them from the other aromatic carbons.

Table 1: Representative ¹³C NMR Data for 4-Chloro-2-nitrophenol

Carbon Atom Chemical Shift (δ) in ppm
C1-OH 151.0
C2-NO₂ 140.0
C3 126.0
C4-Cl 129.0
C5 120.0
C6 118.0

Note: The assignments are illustrative and based on typical chemical shifts for substituted phenols.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of a compound like 4-Chloro-2-nitrophenol, a prominent peak would be observed corresponding to the molecular ion (M⁺), which has an m/z value equal to the molecular weight of the compound (173.55 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a smaller peak at M+2 due to the natural abundance of the ³⁷Cl isotope.

Table 2: Illustrative Mass Spectrometry Data for 4-Chloro-2-nitrophenol

m/z Interpretation
173/175 Molecular ion peak ([M]⁺ and [M+2]⁺)
127/129 Loss of NO₂
143/145 Loss of NO
113 Loss of Cl and H

Note: This data is representative of typical fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

For a compound like 4-(4-Chloro-2-nitrophenoxy)phenol, X-ray crystallography would provide definitive information on the dihedral angles between the two phenyl rings, the planarity of the aromatic systems, and the geometry of the ether linkage. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Due to the lack of specific crystallographic data for this compound, a data table cannot be provided. However, such an analysis would yield precise coordinates for each atom in the crystal's unit cell.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the nitro group and the phenoxy ether linkage would influence the position and intensity of these absorption maxima (λ_max). For instance, the nitro group, being a strong chromophore, would likely result in a distinct absorption band. The position of this band can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 3: Expected UV-Vis Absorption Data for Aromatic Nitro Compounds

Transition Typical Wavelength Range (nm)
π → π* 250 - 350
n → π* (from nitro group) 300 - 400

Note: The exact λ_max values would need to be determined experimentally.

Environmental Dynamics and Remediation Strategies for Chloro Nitrophenolic Contaminants

Adsorption Processes for Aqueous Phase Removalnih.gov

Adsorption is a widely utilized and cost-effective method for the removal of phenolic compounds from water. pjoes.com The process involves the accumulation of the pollutant molecules onto the surface of a solid adsorbent.

Adsorbent Material Development and Characterizationnih.gov

A variety of materials have been investigated for their potential to adsorb chloro-nitrophenolic compounds. These include conventional adsorbents like activated carbon and novel materials such as graphene, nano-titanium dioxide, and various low-cost agricultural waste products. pjoes.comjeaconf.org

Graphene, a two-dimensional carbon nanomaterial, has demonstrated a high adsorption capacity for 4-chloro-2-nitrophenol (B165678) (4C2NP) due to its large surface area and unique electronic properties. pjoes.com Studies have shown that the adsorption of 4C2NP onto graphene is rapid, reaching equilibrium within approximately 60 minutes. pjoes.com The efficiency of adsorption is, however, influenced by factors such as pH and temperature, with lower temperatures and acidic to neutral pH ranges being more favorable. pjoes.compjoes.com

Nano-sized metal oxides, such as nano-zinc oxide (nano-ZnO), have also been explored for the removal of 4C2NP. iau.ir Research indicates that nano-ZnO can achieve a removal efficiency of up to 46.5% under optimal conditions, which include a pH of 6 and an equilibrium time of 60 minutes. iau.ir The performance of nano-ZnO in this regard is superior to that of nano-titanium dioxide. iau.ir

Low-cost adsorbents derived from agricultural waste, such as Al-Shamplan powder (from Ceratophyllum demersum L.), have also shown promise for the removal of nitrophenols. jeaconf.org These materials offer a sustainable and economical alternative to conventional adsorbents.

Below is an interactive data table summarizing the performance of different adsorbent materials for the removal of nitrophenolic compounds.

Adsorbent MaterialTarget Pollutant(s)Maximum Adsorption CapacityOptimal ConditionsSource
Graphene4-Chloro-2-nitrophenol (4C2NP)Not explicitly stated, but highpH 4.5, T=298 K pjoes.com
Nano-ZnO4-Chloro-2-nitrophenol (4C2NP)46.5% removalpH 6, 60 min contact time iau.ir
Activated CarbonPhenol (B47542), 4-Nitrophenol8.5 mg/g (Phenol), 34.93 mg/g (p-nitrophenol)pH 7, T=30°C mdpi.comnih.gov
Al-Shamplan PowderPhenol, 4-Nitrophenol93% removal (Phenol), 94.7% removal (4-Nitrophenol)Not specified jeaconf.org

Equilibrium and Kinetic Modeling of Adsorptionnih.gov

To understand and optimize the adsorption process, equilibrium and kinetic models are employed. The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium state of adsorption. For the adsorption of 4C2NP onto graphene and nano-ZnO, the Freundlich isotherm model has been found to provide a better fit to the experimental data, suggesting a heterogeneous surface with a non-uniform distribution of adsorption energies. pjoes.comiau.ir

The kinetics of adsorption, which describes the rate of pollutant uptake, is often analyzed using pseudo-first-order and pseudo-second-order models. The adsorption of 4C2NP onto graphene is best described by the pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. pjoes.comresearchgate.net

The following table provides a summary of the modeling results for the adsorption of 4C2NP.

AdsorbentEquilibrium ModelKinetic ModelKey FindingsSource
GrapheneFreundlichPseudo-second-orderAdsorption is feasible, spontaneous, and exothermic. pjoes.comresearchgate.net
Nano-ZnOFreundlichNot specifiedAdsorption is favorable at acidic pH. iau.ir
Activated CarbonFreundlich, Langmuir, Redlich-Peterson, etc.Intra-particle diffusion controlled4-Nitrophenol is more readily adsorbed than phenol. nih.gov

Advanced Oxidative Treatment Technologiesbioline.org.br

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Catalytic Ozonation and Photo-oxidative Methodsbioline.org.br

A comparative study on various AOPs for the degradation of 4-chloro-2-nitrophenol (4C-2-NP) revealed that the degradation efficiency follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov The UV/Fenton process proved to be the most effective for the partial mineralization of 4C-2-NP. nih.govresearchgate.net

Catalytic ozonation, which involves the use of a catalyst to enhance the production of hydroxyl radicals from ozone, is another effective method. Ozonation of 4C2NP is significantly more effective in alkaline conditions (pH 9) compared to acidic or neutral conditions. The use of catalysts like natural ferrihydrite can further enhance the degradation of similar chlorinated phenolic compounds. nih.gov

Photo-oxidative methods, such as the photo-Fenton process, utilize UV light to accelerate the generation of hydroxyl radicals. This process has been shown to be highly effective for the degradation of p-chlorophenol, a related compound, achieving a much higher degradation rate than the UV/H₂O₂ process. nih.gov

Treatment MethodTarget PollutantEfficiencyOptimal ConditionsSource
UV/Fenton4-Chloro-2-nitrophenolMost effective among tested AOPspH 3.0-4.0 nih.govresearchgate.net
Ozonation4-Chloro-2-nitrophenol99.64% conversion in 5 minspH 9
Photo-Fentonp-Chlorophenol5-9 times faster than UV/H₂O₂pH 3 nih.gov

Mechanisms of Pollutant Transformation in AOPsbioline.org.br

In AOPs, the primary mechanism of pollutant transformation is the attack by highly reactive hydroxyl radicals. These radicals can abstract a hydrogen atom or add to the aromatic ring of the chloro-nitrophenolic compound, initiating a series of oxidative reactions.

In the degradation of 4C2NP by sulfate (B86663) radical-based AOPs, both dechlorination and denitration occur, leading to the formation of chloride and nitrate (B79036) ions. nih.gov However, the study also observed the re-chlorination of intermediates, forming various polychlorophenols. nih.gov

During the ozonation of 4C2NP, the degradation proceeds through the formation of intermediates such as chlorophenol. The ultimate goal of AOPs is the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. The transformation of the nitro group in 4C2NP can lead to the formation of nitrate ions. nih.gov

Bioremediation Potential and Microbial Degradation Studiesjeaconf.org

Bioremediation utilizes microorganisms to degrade and detoxify environmental pollutants. Several bacterial strains have been identified that can degrade nitrophenols and their derivatives.

A bacterial strain, Rhodococcus imtechensis RKJ300, has been shown to utilize 4-nitrophenol, 2-chloro-4-nitrophenol (B164951), and 2,4-dinitrophenol (B41442) as sole sources of carbon and energy. researchgate.net The degradation of 2-chloro-4-nitrophenol by this strain involves the release of nitrite (B80452) followed by the stoichiometric elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. researchgate.net

Another bacterium, Stenotrophomonas sp. strain LZ-1, can degrade p-nitrophenol and 4-chlorophenol (B41353), both individually and in a mixture. nih.gov The degradation of both compounds proceeds through the hydroquinone pathway. nih.gov Similarly, Pseudomonas putida has been shown to degrade p-nitrophenol, converting it to hydroquinone. nih.gov

These studies highlight the potential of specific microbial strains for the bioremediation of sites contaminated with chloro-nitrophenolic compounds. The ability of these microorganisms to utilize these toxic compounds as a source of nutrients is a key factor in their degradation.

MicroorganismDegraded Compound(s)Degradation Pathway/IntermediatesSource
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolChlorohydroquinone, Hydroquinone researchgate.net
Stenotrophomonas sp. LZ-1p-Nitrophenol, 4-ChlorophenolHydroquinone pathway nih.gov
Pseudomonas putidap-NitrophenolHydroquinone nih.gov

Strategic Applications in Organic Synthesis and Materials Science Research

Utilization as Key Intermediates for Novel Chemical Entities

The molecular structure of 4-(4-Chloro-2-nitrophenoxy)phenol makes it a significant precursor in the synthesis of more complex chemical entities. The presence of the nitro group and the phenolic hydroxyl group, in particular, offers versatile handles for a variety of chemical transformations.

The synthesis of this compound itself is typically achieved through a two-step process. The first step involves the nitration of 4-chlorophenol (B41353) to produce 4-chloro-2-nitrophenol (B165678). This is followed by an etherification reaction where 4-chloro-2-nitrophenol is reacted with phenol (B47542), often in the presence of a base and a suitable catalyst, to form the final product.

Once synthesized, this compound can undergo several key reactions to generate new molecules. A primary example is the reduction of the nitro group to an amine. This transformation, commonly carried out through catalytic hydrogenation, yields 4-(4-chloro-2-aminophenoxy)phenol. This resulting amino-derivative is a crucial intermediate for the synthesis of azo dyes and has been explored for its potential in developing new pharmaceutical compounds.

Furthermore, this compound serves as a building block in the agrochemical industry. It acts as a precursor for the development of certain herbicides and pesticides. The reactive sites on the molecule allow for the introduction of various functional groups, leading to the creation of a diverse library of compounds for screening and development of new agrochemicals.

Design and Synthesis of Derivatives for Receptor Binding Studies

Exploration in the Development of Optoelectronic Materials

The aromatic and nitro-functionalized structure of this compound suggests its potential for use in the field of materials science, particularly in the development of advanced polymers. When incorporated into polymer chains, this compound can enhance the thermal stability and UV resistance of the resulting material. The conjugated π-electron systems of the phenyl rings and the electron-withdrawing nature of the nitro and chloro groups contribute to these properties.

Theoretical studies on related nitrophenyl compounds have explored their electronic and nonlinear optical (NLO) properties. researchgate.net These properties are crucial for the development of optoelectronic materials used in a variety of technological applications. The molecular architecture of this compound, with its potential for charge transfer and polarization, makes it a candidate for further investigation in the design of new materials with specific optical and electronic characteristics. Research in this area is ongoing, aiming to fully harness the potential of such compounds in materials science.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chloro-2-nitrophenoxy)phenol, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a nitro-substituted chlorobenzene derivative and a phenol. For example, reacting 4-chloro-2-nitrobenzene with phenol under alkaline conditions (e.g., KOH/ethanol) facilitates the displacement of the chlorine atom. Reaction temperature (80–120°C) and solvent polarity significantly impact yield due to the electron-withdrawing nitro group activating the aromatic ring. Monitoring reaction progress via TLC or HPLC is critical. Optimizing stoichiometry (1:1.2 molar ratio of chlorobenzene to phenol) and using phase-transfer catalysts can enhance efficiency .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation of this compound?

  • Methodological Answer :
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for low-polarity analytes .
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitro C-N stretch at ~1520 cm⁻¹, phenolic O-H at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns; the nitrophenoxy group deshields adjacent protons (δ 7.5–8.5 ppm) .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). Data collection at low temperature (100 K) minimizes thermal motion. Use the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to solve the structure. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between phenolic -OH and nitro groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. The nitro group’s electron-withdrawing effect lowers the LUMO energy, facilitating SNAr reactions. Include exact exchange terms (e.g., Becke’s 1993 hybrid functional) to improve thermochemical accuracy for reaction barriers . Solvent effects can be modeled using the polarizable continuum model (PCM) to assess solvolysis pathways .

Q. What strategies can resolve contradictions in spectroscopic data arising from tautomeric forms or solvent effects?

  • Methodological Answer :
  • Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts. For example, keto-enol tautomerism in polar solvents (DMSO) stabilizes enol forms, altering chemical shifts.
  • Solvent Effects : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆). Solvent-induced shifts in phenolic -OH (DMSO hydrogen bonding) can mask tautomeric behavior. Computational NMR (GIAO method) aligns experimental and theoretical shifts to validate assignments .

Q. How does the steric and electronic environment of the nitrophenoxy group influence regioselectivity in subsequent chemical reactions?

  • Methodological Answer : The nitro group’s meta-directing nature and steric bulk (ortho to the phenoxy bridge) dictate reactivity. For example:
  • Electrophilic Substitution : Nitration occurs preferentially at the para position relative to the phenoxy group.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an amine without cleaving the phenoxy bond. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

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